An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
(2-Methoxypyridin-4-yl)methanamine hydrochloride, with the Chemical Abstracts Service (CAS) number 149532-90-1 , is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its structural motif, featuring a methoxy group at the 2-position and a methylamine hydrochloride at the 4-position of the pyridine ring, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a particular focus on its relevance to the development of novel kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (2-Methoxypyridin-4-yl)methanamine and its hydrochloride and dihydrochloride salts are summarized in the table below. It is important to note that the properties can vary slightly between the free base and its salt forms. The dihydrochloride salt, with CAS number 1029689-75-5, is also commercially available.[2][3]
| Property | Value | Source |
| CAS Number | 149532-90-1 (hydrochloride)[1] | NovaChemistry |
| Molecular Formula | C₇H₁₁ClN₂O | Calculated |
| Molecular Weight | 174.63 g/mol | Calculated |
| Appearance | Solid (predicted) | --- |
| Purity | Typically 95-98% | NovaChemistry[1] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | BLD Pharm[4] |
| Free Base CAS | 148900-69-0[4] | BLD Pharm |
| Free Base Mol. Formula | C₇H₁₀N₂O[4] | BLD Pharm |
| Free Base Mol. Weight | 138.17 g/mol [4] | BLD Pharm |
| Dihydrochloride CAS | 1029689-75-5[2][3] | PubChem |
| Dihydrochloride Mol. Formula | C₇H₁₂Cl₂N₂O[2][3] | PubChem |
| Dihydrochloride Mol. Weight | 211.09 g/mol [2][3] | PubChem |
Synthesis of (2-Methoxypyridin-4-yl)methanamine Hydrochloride
The synthesis of (2-Methoxypyridin-4-yl)methanamine hydrochloride is typically achieved through a two-step process starting from a commercially available precursor. A common and logical synthetic route involves the methoxylation of a chloropyridine derivative followed by the reduction of a nitrile group. This approach is favored for its efficiency and the relatively mild conditions required.
Synthetic Workflow Diagram
Caption: Synthetic route to (2-Methoxypyridin-4-yl)methanamine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-4-cyanopyridine
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Rationale: This step introduces the methoxy group at the 2-position via a nucleophilic aromatic substitution reaction. The chloro group is a good leaving group, and sodium methoxide is a strong nucleophile, driving the reaction to completion under reflux conditions. A mixture of methanol and dioxane is often used to ensure the solubility of the starting materials.
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 eq.) to anhydrous methanol under an inert atmosphere.
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To this solution, add 2-chloro-4-cyanopyridine (1.0 eq.) dissolved in a 1:1 mixture of methanol and dioxane.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and reduce the volume by rotary evaporation.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-methoxy-4-cyanopyridine.
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Step 2: Synthesis of (2-Methoxypyridin-4-yl)methanamine
-
Rationale: The nitrile group is reduced to a primary amine using catalytic hydrogenation. Raney nickel is a common and effective catalyst for this transformation. The reaction is typically carried out in an ethanolic ammonia solution to prevent the formation of secondary amines as byproducts.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-methoxy-4-cyanopyridine (1.0 eq.) in a solution of ethanolic ammonia.
-
Carefully add a catalytic amount of Raney nickel slurry.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete, cool the vessel, and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2-Methoxypyridin-4-yl)methanamine.
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Step 3: Formation of (2-Methoxypyridin-4-yl)methanamine Hydrochloride
-
Rationale: The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine product. This is achieved by treating the free base with a solution of hydrochloric acid in a suitable solvent.
-
Procedure:
-
Dissolve the crude (2-Methoxypyridin-4-yl)methanamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Filter the solid, wash with the solvent, and dry under vacuum to yield (2-Methoxypyridin-4-yl)methanamine hydrochloride.
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Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For (2-Methoxypyridin-4-yl)methanamine, characteristic signals would be expected for the methoxy protons (a singlet around 3.9 ppm), the benzylic protons of the methylamine group (a singlet around 3.8 ppm), and the aromatic protons on the pyridine ring (distinct signals in the aromatic region, typically between 6.5 and 8.5 ppm).
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¹³C NMR: Carbon NMR is used to identify the carbon skeleton of the molecule. Distinct signals would be observed for the methoxy carbon, the benzylic carbon, and the carbons of the pyridine ring.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.
HPLC-MS Workflow Diagram
Caption: A typical workflow for HPLC-MS analysis.
Representative HPLC-MS Protocol
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Rationale: A reverse-phase HPLC method is suitable for the analysis of polar compounds like aminopyridines. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid) to ensure good peak shape and resolution. Electrospray ionization in positive mode (ESI+) is effective for ionizing the amine group.
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Acetonitrile.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compound. For example, 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
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Detection: UV at 254 nm and Mass Spectrometry (ESI+).
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Expected Result: A single major peak in the chromatogram with a mass corresponding to the protonated molecule [M+H]⁺ of (2-Methoxypyridin-4-yl)methanamine (m/z ≈ 139.09).
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Applications in Drug Discovery
(2-Methoxypyridin-4-yl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[1] The pyridine scaffold is a common feature in many approved drugs, and its derivatives are known to interact with the ATP-binding pocket of various kinases.
Role as a Building Block for PI3K/mTOR Inhibitors
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several studies have shown that methoxypyridine derivatives can act as potent and selective inhibitors of PI3K and/or mTOR.[5][6]
The (2-Methoxypyridin-4-yl)methanamine moiety can be incorporated into larger molecules to explore interactions with the active site of these kinases. The primary amine provides a convenient handle for further chemical modifications, such as amide bond formation, to introduce additional functionalities that can enhance binding affinity and selectivity.
Potential Signaling Pathway Involvement
Caption: Potential inhibition of the PI3K/mTOR pathway by a derivative.
The diagram illustrates how a molecule derived from (2-Methoxypyridin-4-yl)methanamine could potentially act as a dual inhibitor of PI3K and mTOR, thereby blocking downstream signaling that promotes cell growth and survival.[5][6]
Conclusion
(2-Methoxypyridin-4-yl)methanamine hydrochloride is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its well-defined structure and reactive functional groups make it an ideal starting material for the generation of compound libraries aimed at discovering novel therapeutics. The established role of the methoxypyridine scaffold in kinase inhibition, particularly within the PI3K/mTOR pathway, highlights the importance of this compound in the ongoing search for more effective cancer treatments. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this valuable chemical entity in their drug discovery endeavors.
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